REACTION_CXSMILES
|
[C:1]([C:3]1[CH:4]=[CH:5][C:6]2[O:11][CH:10]([C:12]([F:15])([F:14])[F:13])[C:9]([C:16]([O:18]CC)=[O:17])=[CH:8][C:7]=2[CH:21]=1)#[N:2].[OH-].[Na+]>C1COCC1.C(O)C.O>[C:1]([C:3]1[CH:4]=[CH:5][C:6]2[O:11][CH:10]([C:12]([F:15])([F:13])[F:14])[C:9]([C:16]([OH:18])=[O:17])=[CH:8][C:7]=2[CH:21]=1)#[N:2] |f:1.2,3.4.5|
|
Name
|
ester
|
Quantity
|
0.077 g
|
Type
|
reactant
|
Smiles
|
C(#N)C=1C=CC2=C(C=C(C(O2)C(F)(F)F)C(=O)OCC)C1
|
Name
|
|
Quantity
|
0.13 mL
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
THF EtOH-H2O
|
Quantity
|
2 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1.C(C)O.O
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
After stirring for 6 hours at room temperature the solution
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CONCENTRATION
|
Details
|
was partially concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
to remove most of the THF and EtOH
|
Type
|
ADDITION
|
Details
|
The resulting solution was diluted with H2O
|
Type
|
WASH
|
Details
|
washed with diethyl ether
|
Type
|
CUSTOM
|
Details
|
The resulting aqueous phase was sparged with nitrogen
|
Type
|
CUSTOM
|
Details
|
to remove trace diethyl ether
|
Type
|
EXTRACTION
|
Details
|
The suspension was extracted with diethyl ether
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
the ether was dried over MgSO4
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
yielding a pale yellow oil
|
Type
|
CUSTOM
|
Details
|
This oil was crystallized from methylene chloride-hexanes yielding the title compound (0.041 g, 59%) as a tan powder
|
Reaction Time |
6 h |
Name
|
|
Type
|
|
Smiles
|
C(#N)C=1C=CC2=C(C=C(C(O2)C(F)(F)F)C(=O)O)C1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |